

Delamanid-d4-1 purity and potential for interference

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Compound of Interest

Compound Name: Delamanid-d4-1

Cat. No.: B12371998

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Delamanid-d4 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the purity, handling, and application of Delamanid-d4. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of Delamanid-d4?

A1: The purity of Delamanid-d4 can vary between suppliers. It is crucial to refer to the certificate of analysis provided with your specific lot. However, typical purity specifications are high, as detailed in the table below.

Q2: How should Delamanid-d4 be stored to ensure its stability?

A2: Proper storage is critical for maintaining the integrity of Delamanid-d4. Recommendations vary for the powdered form versus solutions. Delamanid is also noted to be sensitive to air and light.

Q3: What is the primary application of Delamanid-d4 in a research setting?

A3: Delamanid-d4 is a deuterium-labeled version of Delamanid. Its primary application is as a stable isotope-labeled internal standard (ISTD) for the quantitative analysis of Delamanid in biological matrices by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Using a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for matrix effects and variability during sample processing and injection.

Q4: Are there any known analytical interferences when using Delamanid-d4?

A4: Studies have shown that when quantifying Delamanid using validated LC-MS/MS methods, no interference was observed from co-administered anti-tuberculosis drugs such as rifampin, 25-desacetyl rifampicin, ethambutol, and isoniazid.[3] Similarly, no clinically significant drug-drug interactions that would interfere with analysis were noted with antiretroviral drugs like tenofovir, efavirenz, or lopinavir/ritonavir.[4] However, co-administration of Delamanid with ethambutol and Rifater (a combination of rifampin, pyrazinamide, and isoniazid) has been shown to lower Delamanid exposure, which is thought to be due to decreased absorption rather than metabolic induction.

Quantitative Data Summary

For ease of comparison, the following tables summarize key specifications for Delamanid-d4 from various sources.

Table 1: Purity and Physical Properties of Delamanid-d4

Parameter	Specification	Source
Purity by HPLC	99.9%	
≥90%		
Enantiomeric Excess (ee)	99.8%	
Molecular Formula	C ₂₅ H ₂₁ D ₄ F ₃ N ₄ O ₆	
Molecular Weight	538.51 g/mol	
Appearance	White to light brown solid	

Table 2: Recommended Storage Conditions for Delamanid-d4

Form	Temperature	Duration	Source
Powder	-20°C	3 years	
4°C	2 years		
2-8°C	Long-term		
In Solvent	-80°C	6 months	
-20°C	1 month		

Troubleshooting Guide

Issue 1: High variability in quantitative results.

- Possible Cause: Inconsistent sample preparation or matrix effects.
- Solution: Ensure that Delamanid-d4, as the internal standard, is spiked into all samples (standards, quality controls, and unknowns) at a consistent concentration early in the sample preparation process. This allows it to account for variability in extraction efficiency and potential ion suppression or enhancement. The use of a deuterated standard like Delamanid-d4 is specifically intended to minimize this variability.

Issue 2: No or low signal for Delamanid-d4 in the LC-MS/MS analysis.

- Possible Cause 1: Improper Stock Solution Preparation/Storage. Delamanid-d4 stock solutions may degrade if not stored correctly.
- Solution 1: Prepare fresh stock solutions in a suitable solvent such as DMF or DMSO and store them in aliquots at -80°C for up to 6 months or at -20°C for 1 month to prevent repeated freeze-thaw cycles.
- Possible Cause 2: Incorrect Mass Spectrometer Settings. The mass transitions (parent and daughter ions) for Delamanid-d4 are different from unlabeled Delamanid.

- Solution 2: Verify that the mass spectrometer is programmed with the correct multiple reaction monitoring (MRM) transition for Delamanid-d4.

Experimental Protocols

Protocol: Quantification of Delamanid in Human Cerebrospinal Fluid (CSF) using Delamanid-d4 as an Internal Standard

This protocol is adapted from a validated LC-MS/MS method.

1. Preparation of Internal Standard (ISTD) Working Solution:

- Prepare a stock solution of Delamanid-d4 in a suitable solvent (e.g., DMF).
- Prepare a protein precipitating solvent by mixing methanol and formic acid (100:1, v/v).
- Spike the precipitating solvent with the Delamanid-d4 stock solution to achieve a final concentration of 3 ng/mL. This is your ISTD working solution.

2. Sample Preparation (Protein Precipitation):

- Thaw all samples (standards, quality controls, and clinical CSF samples) on ice.
- To a 100 μ L aliquot of each sample, add 200 μ L of the ice-cold ISTD working solution.
- Vortex the mixture to ensure thorough mixing and protein precipitation.
- Centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to an appropriate vial for injection into the LC-MS/MS system.

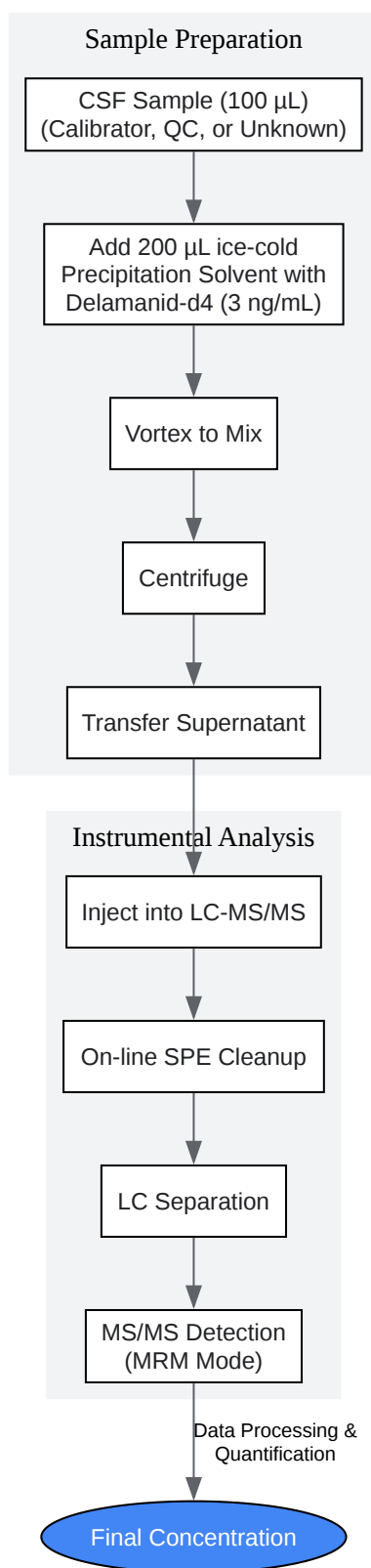
3. LC-MS/MS Analysis:

- The method utilizes on-line solid-phase extraction (SPE) coupled with LC-MS/MS for sample cleanup and analysis.
- Chromatography: Use a suitable C18 column with a gradient mobile phase to achieve separation of Delamanid from other matrix components.
- Mass Spectrometry: Operate the mass spectrometer in positive ion mode.
- Ion Source Parameters:
 - Ion Spray Voltage: 3000 V
 - Nebulizer Gas Temperature: 550°C
- Detection: Monitor the specific parent-to-daughter ion transitions for both Delamanid and Delamanid-d4.

4. Quantification:

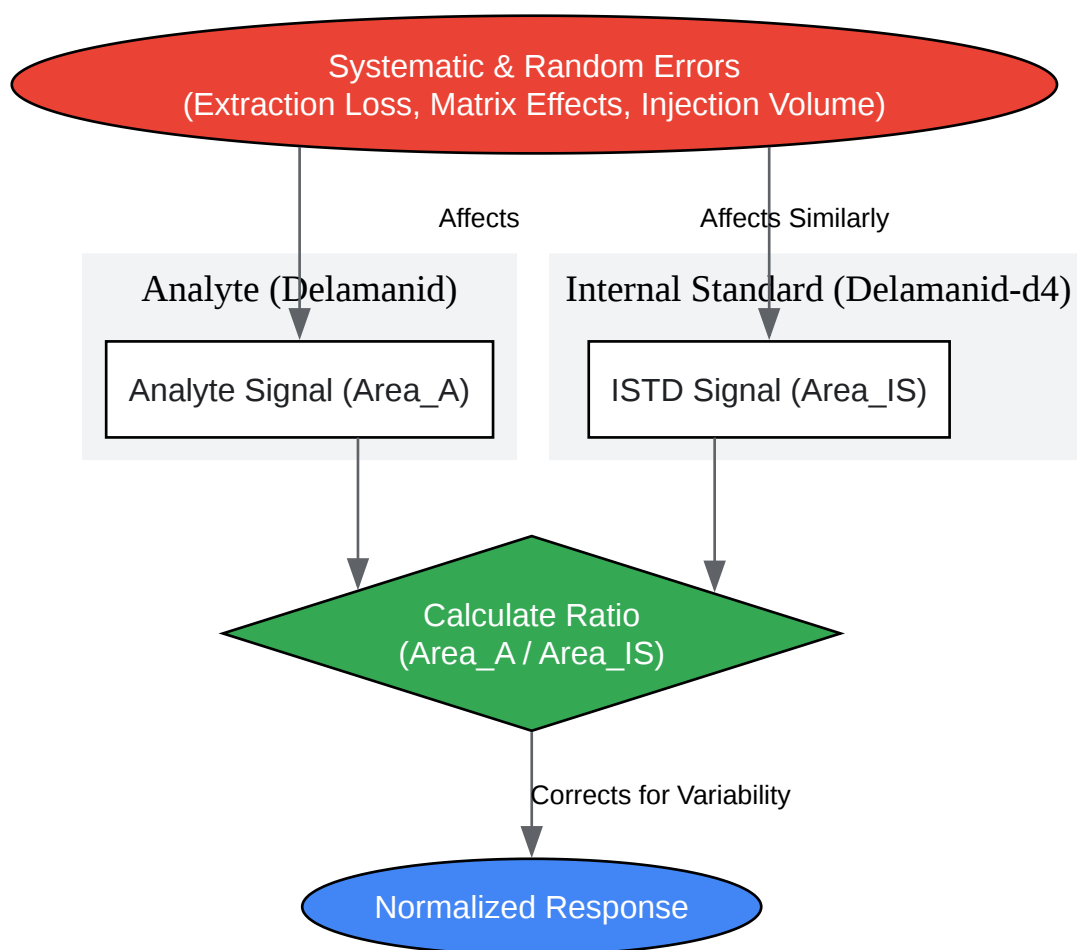
- Calculate the peak area ratio of the Delamanid analyte to the Delamanid-d4 internal standard.
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
- Determine the concentration of Delamanid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations



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Caption: Workflow for Delamanid quantification using Delamanid-d4.



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Caption: Logic of using an internal standard for analytical correction.

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